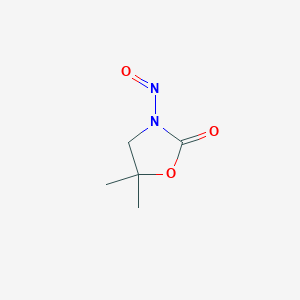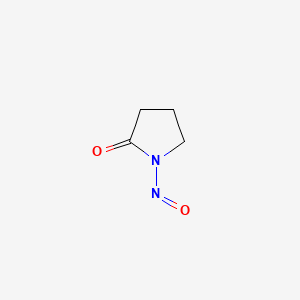
5,5-Dimethyl-3-nitrosooxazolidin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5,5-Dimethyl-3-nitrosooxazolidin-2-one is a chemical compound with the molecular formula C5H8N2O3 . It has an average mass of 144.129 Da and a monoisotopic mass of 144.053497 Da .
Molecular Structure Analysis
The molecular structure of 5,5-Dimethyl-3-nitrosooxazolidin-2-one consists of an oxazolidone ring with two methyl groups attached to the 5th carbon atom and a nitroso group attached to the 3rd carbon atom . The exact three-dimensional structure and conformation may require further analysis using techniques such as X-ray crystallography or NMR spectroscopy.
Physical And Chemical Properties Analysis
5,5-Dimethyl-3-nitrosooxazolidin-2-one has a molecular weight of 144.13 . It is recommended to be stored in a refrigerated environment . Further details about its physical and chemical properties such as melting point, boiling point, solubility, and stability are not available in the retrieved data.
Wissenschaftliche Forschungsanwendungen
Chemical Reactivity and Transformations
The reactivity of 4-methyleneoxazolidin-2-ones, including derivatives like 5,5-Dimethyl-3-nitrosooxazolidin-2-one, has been studied with peroxy acids, leading to oxidative fission and transformation into 4-oxo derivatives. This demonstrates its potential for diverse synthetic applications and structural transformations in organic chemistry (Nuti & Saettone, 1970).
Genotoxicity Studies
Research has compared the genotoxic activities of N-nitrosooxazolidinones, including derivatives of 5,5-Dimethyl-3-nitrosooxazolidin-2-one, with other nitroso compounds, revealing insights into their potential DNA-damaging effects and mutagenicity. These findings have implications for understanding the safety and environmental impact of such compounds (Baum et al., 2006).
Synthesis and Applications in Organic Chemistry
Several studies have highlighted the synthesis and application of 5,5-Dimethyl-3-nitrosooxazolidin-2-one and related compounds in organic synthesis. These include:
- Practical modifications for the one-pot preparation of chiral oxazolidin-2-ones, demonstrating the compound's utility as a chiral auxiliary and its role in producing pharmaceutically relevant structures with high enantioselectivities (Barta et al., 2000).
- The use of bisoxazolidine ligands in asymmetric copper(I)-catalyzed Henry reactions, where derivatives of 5,5-Dimethyl-3-nitrosooxazolidin-2-one are involved in synthesizing nitroaldol products with high yields and enantioselectivities (Spangler & Wolf, 2009).
- Investigations into the conformational control provided by the gem-dimethyl group in chiral oxazolidinones, affecting the stereochemistry of reactions and mimicking larger substituents for enhanced stereocontrol in synthetic applications (Bull et al., 2006).
Eigenschaften
IUPAC Name |
5,5-dimethyl-3-nitroso-1,3-oxazolidin-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N2O3/c1-5(2)3-7(6-9)4(8)10-5/h3H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHNOAELAGIWULK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CN(C(=O)O1)N=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90305758 |
Source


|
| Record name | 5,5-Dimethyl-3-nitrosooxazolidin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90305758 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.13 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5,5-Dimethyl-3-nitrosooxazolidin-2-one | |
CAS RN |
24519-03-7 |
Source


|
| Record name | 24519-03-7 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=171612 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 5,5-Dimethyl-3-nitrosooxazolidin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90305758 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














